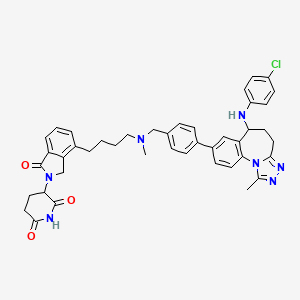
PROTAC BRD3/BRD4-L degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC BRD3/BRD4-L degrader-2 is a proteolysis-targeting chimera (PROTAC) molecule designed to selectively degrade cellular BRD3 and BRD4-L proteins. This compound has shown robust antitumor activity in various preclinical models, making it a promising candidate for cancer research .
准备方法
The synthesis of PROTAC BRD3/BRD4-L degrader-2 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD3/BRD4-L) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that can bind specifically to BRD3/BRD4-L.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that can bind to an E3 ubiquitin ligase.
Linker Attachment: The two ligands are connected via a linker, forming the final PROTAC molecule.
Industrial production methods for PROTACs are still under development, but they generally involve large-scale synthesis of the individual components followed by their assembly into the final product.
化学反应分析
PROTAC BRD3/BRD4-L degrader-2 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, which is facilitated by the E3 ligase ligand. This reaction tags the target protein for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, the tagged protein is recognized and degraded by the proteasome.
Common reagents used in these reactions include ubiquitin, E3 ligase, and various buffers to maintain the reaction conditions. The major product formed from these reactions is the degraded target protein.
科学研究应用
PROTAC BRD3/BRD4-L degrader-2 has a wide range of scientific research applications:
Cancer Research: It has shown robust antitumor activity in mouse xenograft models, making it a valuable tool for studying cancer biology and developing new cancer therapies.
Biomolecular Condensates: This compound has been used to study the dynamics of biomolecular condensates, particularly those involving BRD4.
Drug Development: PROTACs, including this compound, are being explored as a new class of therapeutic agents that can target previously “undruggable” proteins.
作用机制
The mechanism of action of PROTAC BRD3/BRD4-L degrader-2 involves the following steps:
Binding: The PROTAC molecule binds to both the target protein (BRD3/BRD4-L) and the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein, tagging it for degradation.
Proteasomal Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in the levels of the target protein.
相似化合物的比较
PROTAC BRD3/BRD4-L degrader-2 is unique in its ability to selectively degrade both BRD3 and BRD4-L. Similar compounds include:
ARV-825: A PROTAC that targets BRD4 for degradation and has shown efficacy in various cancer models.
dBET1: Another BRD4-targeting PROTAC that has been used in cancer research.
6b: A BRD4-specific PROTAC that does not degrade BRD2 or BRD3, making it more selective for BRD4.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation.
属性
分子式 |
C43H44ClN7O3 |
|---|---|
分子量 |
742.3 g/mol |
IUPAC 名称 |
3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methyl-methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C43H44ClN7O3/c1-27-47-48-40-21-18-37(45-33-16-14-32(44)15-17-33)35-24-31(13-19-38(35)51(27)40)29-11-9-28(10-12-29)25-49(2)23-4-3-6-30-7-5-8-34-36(30)26-50(43(34)54)39-20-22-41(52)46-42(39)53/h5,7-17,19,24,37,39,45H,3-4,6,18,20-23,25-26H2,1-2H3,(H,46,52,53) |
InChI 键 |
UEPYLOKQZGRZNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CC=C(C=C4)CN(C)CCCCC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(CC2)NC8=CC=C(C=C8)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


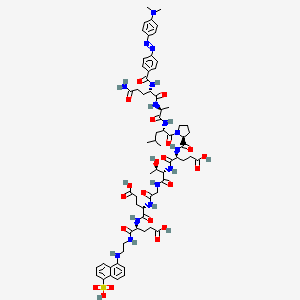
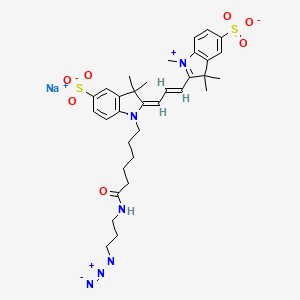
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
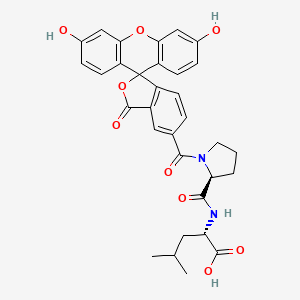
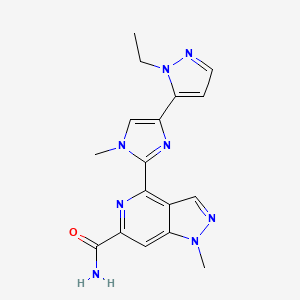

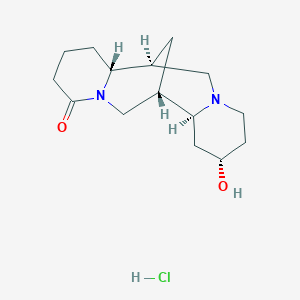
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
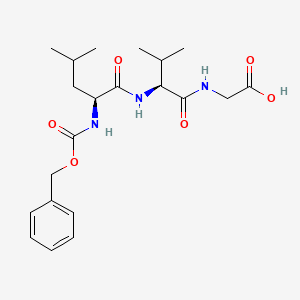
![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)
![2-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12392460.png)
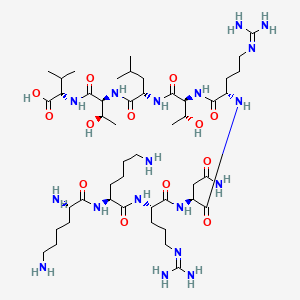
pyrimidine-2,4-dione](/img/structure/B12392482.png)
